methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
Description
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicycloalkane-derived compound featuring a rigid bicyclic scaffold with an ester group at position 1 and an amino group at position 5. Its molecular formula is C₁₀H₁₆ClNO₂ (calculated based on structural analysis), and it serves as a critical building block in medicinal chemistry and drug discovery due to its conformational rigidity, which mimics aromatic rings while offering improved metabolic stability and solubility . The compound is synthesized via multi-step routes, including cyclization and catalytic hydrogenation, as exemplified in protocols for analogous bicyclo[3.2.1]octane derivatives .
Properties
CAS No. |
2198585-33-8 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Routes
A common strategy involves Diels-Alder reactions to construct the bicyclic skeleton. For example, a fused cyclohexenone derivative undergoes [4+2] cycloaddition with a dienophile to form the bicyclo[3.2.1] system. Subsequent steps introduce the amine and ester functionalities:
-
Diels-Alder Reaction :
-
Reductive Amination :
-
Esterification :
Table 1: Key Reaction Parameters for Cycloaddition Route
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diels-Alder | BF₃·OEt₂, 0°C → RT | 65 | 92% |
| Reductive Amination | NaBH₃CN, MeOH, RT | 78 | 95% |
| Esterification | SOCl₂, CH₃OH, reflux | 85 | 98% |
Ring-Closing Metathesis (RCM) Approach
Grubbs catalysts enable the formation of the bicyclic structure via RCM, offering better stereocontrol:
-
Diene Preparation :
-
Linear diene synthesized from ethyl acrylate and allylamine.
-
-
Metathesis :
-
Hydrogenation and Functionalization :
Bucherer–Bergs Reaction for Hydantoin Intermediates
The Bucherer–Bergs reaction provides a pathway to bicyclic hydantoins, which can be hydrolyzed to amino acids and esterified:
-
Hydantoin Formation :
-
Hydrolysis to Amino Acid :
-
Esterification :
Table 2: Bucherer–Bergs Route Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes cyclization |
| KCN Concentration | 2.5 equiv | Avoids over-cyanation |
| Hydrolysis Time | 6h | Prevents racemization |
Industrial-Scale Production Considerations
Catalytic Efficiency
Transition metal catalysts (e.g., Pd, Ru) improve atom economy in large-scale syntheses:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols, amines |
| Substitution | Alkyl halides | Substituted derivatives |
The compound's versatility in chemical reactions makes it suitable for developing new materials and specialty chemicals .
Biology
This compound is being studied for its potential as a biochemical probe or ligand in receptor studies, particularly concerning metabotropic glutamate receptors (mGluRs). Preliminary research indicates that it may modulate receptor activity, suggesting possible applications in neurological studies and drug development .
Case Study : Interaction studies have shown that this compound may selectively inhibit certain amino acid transport systems in tumor cells, indicating its potential role in cancer research .
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Its ability to interact with biological targets opens avenues for developing novel pharmaceuticals aimed at treating neurological disorders.
Potential Therapeutic Applications :
- Modulation of neurotransmitter receptors
- Development of drugs targeting specific amino acid transport systems
These applications emphasize the compound's significance in advancing medical research and therapeutic development .
Mechanism of Action
The mechanism of action of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of bicycloalkane amino esters, which vary in ring size, substituent positions, and functional groups. Key analogs include:
Key Observations :
- Ring Size and Rigidity : The [3.2.1] system offers intermediate steric bulk compared to smaller [2.2.1] or larger [3.2.2] systems, influencing binding affinity in drug-target interactions .
- Substituent Positioning: Amino and ester groups at specific positions (e.g., 1-COOCH₃ vs. 2-COOCH₃) modulate electronic properties and solubility .
- Purity and Scalability: Analogs like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride are synthesized at >98% purity on multi-gram scales, highlighting industrial applicability .
Reactivity Profiles
- Amino Group Reactivity: The primary amine in the target compound participates in amide bond formation, reductive alkylation, and Schiff base reactions, similar to other bicyclo amino esters .
- Ester Hydrolysis: The methyl ester group is hydrolyzable to carboxylic acids under basic conditions, a feature shared with analogs like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride .
Biological Activity
Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is characterized by the presence of both an amino group and a carboxylate moiety, which contribute to its reactivity and pharmacological profile. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 183.25 g/mol
The compound's structure allows for various chemical transformations, leading to derivatives that may exhibit enhanced biological properties.
Biological Activities
Research into the biological activities of this compound has identified several key areas:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viral strains, including influenza viruses. In vitro assays have indicated that this compound may rescue cells from cytopathic effects induced by these viruses at non-cytotoxic concentrations .
- Neuroactive Effects : The compound may interact with metabotropic glutamate receptors, which are implicated in numerous neurological processes, suggesting a role in neuropharmacology.
- Antimicrobial Properties : Some derivatives of the compound have shown promise in antimicrobial activity, although further studies are needed to clarify these effects.
The mechanism of action involves:
- Binding Affinity : Interaction with various receptors and enzymes, influencing cellular signaling pathways.
- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride | CHClNO | Antimicrobial, neuroactive |
| Methyl bicyclo[3.2.1]octane-1-carboxylate | CHO | Potentially neuroactive |
| Bicyclo[3.2.1]octyl amide derivatives | Variable | Antitumor, neuroactive |
The unique combination of an amino group and a carboxylic acid group in this compound enhances its reactivity and biological profile compared to its analogs.
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy in various biological systems:
- Influenza Virus Inhibition : A study demonstrated that this compound exhibited significant antiviral activity against H1N1 and H3N2 strains at low concentrations, with IC50 values indicating effective inhibition of viral replication without cytotoxicity to host cells .
- Neuropharmacological Assessment : Another study focused on the interaction with metabotropic glutamate receptors, revealing that the compound could modulate receptor activity, which may have implications for treating neurological disorders.
Q & A
Advanced Research Question
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis : Explore organocatalysts (e.g., proline derivatives) for amine protection/deprotection steps, avoiding metal residues .
- Membrane Technologies : Implement nanofiltration to recover catalysts and reduce waste .
How can pharmacological activity be systematically assessed?
Advanced Research Question
For preliminary bioactivity:
- In Vitro Assays : Screen for receptor binding (e.g., NMDA receptors, given structural similarity to memantine derivatives) using radioligand displacement assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., PDB: 6WKP for NMDA receptors) using AutoDock Vina. Validate with mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
